2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative characterized by an 8-bromo substituent on the indole ring and an N-[(2-methoxyphenyl)methyl]acetamide side chain. The bromine atom at position 8 enhances electrophilic reactivity and may influence binding affinity in biological targets by altering electronic properties . The 2-methoxybenzyl group attached to the acetamide moiety introduces steric bulk and lipophilicity, which can modulate solubility and membrane permeability. This structural framework is frequently explored in medicinal chemistry for targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .
Properties
IUPAC Name |
2-(8-bromo-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c1-28-16-5-3-2-4-12(16)9-22-17(26)10-25-11-23-18-14-8-13(21)6-7-15(14)24-19(18)20(25)27/h2-8,11,24H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDREVWBOFFTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the formation of the pyrimidoindole core through cyclization reactions. The final step involves the acylation of the intermediate with 2-methoxybenzylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Scientific Research Applications
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide is primarily used in scientific research as a building block for synthesizing more complex molecules and exploring potential pharmaceutical applications.
Substitution Reactions: The bromine atom in the compound allows for substitution with other groups through nucleophilic substitution reactions, enabling the creation of diverse analogs.
Interaction with Molecular Targets: This compound interacts with molecular targets such as enzymes or receptors. The brominated indole moiety may play a key role in binding to these targets, while the pyrimidoindole core could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.
Synthesis and Production
Synthetic Routes: The synthesis of This compound typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the formation of the pyrimidoindole core through cyclization reactions. The final step involves the acylation of the intermediate with 2-methoxybenzylamine under controlled conditions to yield the target compound.
Mechanism of Action
The mechanism of action of 2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated indole moiety may play a key role in binding to these targets, while the pyrimidoindole core could influence the compound’s overall activity and selectivity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrimido[5,4-b]indole Derivatives
Key Observations :
- Halogen Effects: The 8-bromo substituent in the target compound increases molecular weight and polarizability compared to non-halogenated or fluoro-substituted analogs (e.g., ). Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility relative to fluorine .
- Acetamide Variations: The 2-methoxybenzyl group in the target compound provides a distinct electronic profile compared to 4-ethylphenyl (nonpolar) or halogenated benzyl groups (electron-withdrawing). This may influence target selectivity .
Table 2: Physicochemical and Functional Data
Key Insights :
- Lipophilicity : The target compound’s LogP (~3.2) suggests moderate membrane permeability, comparable to analogs with halogenated benzyl groups (e.g., ).
- Solubility Limitations : Low aqueous solubility (<0.1 mg/mL) is common across this class due to the planar aromatic core and hydrophobic substituents .
Biological Activity
2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound notable for its unique structure and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound features a brominated indole moiety fused with a pyrimidoindole structure. The synthetic pathway typically involves:
- Bromination of an indole derivative .
- Formation of the pyrimidoindole core through cyclization.
- Acylation with 2-methoxybenzylamine to yield the final product.
This multi-step synthesis allows for the introduction of various functional groups that may enhance biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The brominated indole moiety plays a crucial role in binding to these targets, potentially influencing cellular pathways involved in disease processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Compounds with similar indole structures demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) for some derivatives was reported as low as 0.125 μg/mL against resistant strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- It may target specific receptors such as the ephrin receptor family, which are often overexpressed in tumors.
- Preliminary studies indicate that modifications to the indole structure can enhance selectivity and potency against cancer cells .
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Cell Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.125 | |
| Antibacterial | Escherichia coli | 0.25 | |
| Anticancer | Ephrin receptors | Not Specified |
Case Study: Antimicrobial Testing
In a recent study, derivatives of pyrimidoindoles were tested for their antimicrobial efficacy against a panel of bacteria. The results indicated that compounds with structural similarities to our target compound showed enhanced activity compared to standard antibiotics. This suggests that further exploration into the modifications of the brominated indole could lead to novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
